
Lysogb3
説明
LysoGb3, or globotriaosylsphingosine, is a deacylated derivative of globotriaosylceramide (Gb3), formed by the removal of its fatty acid chain . It has emerged as a critical biomarker for Fabry disease (FD), a rare X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to α-galactosidase A (α-Gal A) enzyme deficiency and subsequent accumulation of glycosphingolipids .
準備方法
合成経路と反応条件
リソグロボトリオシルセラミド (d18:1) は、グロボトリオシルセラミドから脂肪酸基を除去する一連の化学反応によって合成することができます。 この化合物は、通常、クロロホルム、メタノール、水などの特定の溶媒を4:3:1の比率で使用して、実験室環境で調製されます . 反応条件には、通常、脂肪酸基の除去を促進するために、制御された温度と触媒の使用が含まれます。
工業的製造方法
詳細な工業的製造方法は広く文書化されていませんが、リソグロボトリオシルセラミド (d18:1) のより大規模な合成には、実験室環境で使用されるものと同様の化学プロセスが伴い、純度と一貫性を確保するために追加のステップが加えられる可能性があります。 この化合物は、安定性を維持するために-20℃で保存されます .
化学反応の分析
反応の種類
リソグロボトリオシルセラミド (d18:1) は、次のものを含むさまざまな化学反応を受けます。
酸化: この反応は、化合物への酸素の添加または水素の除去を含みます。
還元: この反応は、水素の添加または酸素の除去を含みます。
置換: この反応は、ある官能基を別の官能基に置き換えることを含みます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(酸化のための過マンガン酸カリウムなど)、還元剤(還元のための水素化ホウ素ナトリウムなど)、置換反応のためのさまざまな求核剤などがあります。これらの反応の条件には、通常、目的の変換を保証するために、特定の温度、pHレベル、および触媒の存在が含まれます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってカルボン酸が生成される可能性があり、還元によってアルコールが生成される可能性があります。置換反応は、使用される求核剤に応じて、さまざまな誘導体を生成することができます。
科学研究における用途
リソグロボトリオシルセラミド (d18:1) は、科学研究でさまざまな用途があります。
科学的研究の応用
Biomarker for Fabry Disease
Lysogb3 levels in plasma are used as a biomarker for diagnosing Fabry disease. Recent studies employing nano-liquid chromatography-tandem mass spectrometry (nano-LC-MS/MS) have demonstrated that measuring this compound concentrations can effectively differentiate between healthy individuals and those with Fabry disease, particularly in patients with specific mutations that complicate traditional diagnostic methods .
Monitoring Enzyme Replacement Therapy
Enzyme replacement therapy (ERT) has been shown to reduce plasma levels of this compound in patients with Fabry disease. Research indicates that regardless of the recombinant enzyme used, ERT effectively lowers this compound concentrations, thus providing a measurable outcome for treatment efficacy . This application underscores the importance of this compound as a therapeutic monitoring tool.
Pain Management in Fabry Disease
This compound has been implicated in the pathophysiology of pain associated with Fabry disease. Studies have shown that elevated levels of this compound sensitize peripheral nociceptive neurons, leading to increased pain perception. This discovery opens avenues for targeted pain management strategies that could mitigate the sensory abnormalities experienced by patients .
Cellular and Molecular Effects
Research has elucidated that this compound affects various cellular pathways, including protein translation and folding mechanisms. Proteomic analyses reveal that exposure to this compound leads to increased protein ubiquitination and alterations in signaling pathways related to protein synthesis and degradation . Such insights are critical for understanding the molecular underpinnings of diseases associated with this compound accumulation.
Impact on Gut Microbiota
Recent findings indicate that this compound modifies gut microbiota composition and function, promoting biofilm formation among certain bacterial species while decreasing short-chain fatty acid production, notably butyrate . This alteration could have implications for gastrointestinal health in patients with elevated this compound levels.
Clinical Case: ERT Efficacy
In a cohort study involving Fabry disease patients undergoing ERT, researchers tracked changes in plasma this compound levels over time. The results demonstrated a consistent decrease in this compound concentrations post-therapy, correlating with clinical improvements in symptoms such as pain and fatigue . This case highlights the utility of this compound as a biomarker for monitoring treatment response.
Research Case: Pain Sensitization Mechanism
A detailed investigation into the role of this compound in pain sensitization revealed that high concentrations could trigger calcium influx in sensory neurons, leading to heightened pain sensitivity . This finding suggests potential therapeutic targets for alleviating neuropathic pain associated with lysosomal storage disorders.
Data Summary
The following table summarizes key findings related to the applications of this compound:
作用機序
リソグロボトリオシルセラミド (d18:1) は、特定の分子標的に結合することにより、その効果を発揮します。 コレステロールとホスファチジルコリンの存在下では、シガトキシン1に結合しますが、シガトキシン2には結合しません . この化合物は、ホルボール12-ミリステート13-アセテートによって誘導されるヒト好中球の生存率と凝集も低下させます . ファブリー病では、α-ガラクトシダーゼAの欠損により、さまざまな臓器に蓄積し、細胞機能不全を引き起こします .
類似の化合物との比較
類似の化合物
グロボトリオシルセラミド: リソグロボトリオシルセラミド (d18:1) が由来する親化合物です。
リソグロボテトラオシルセラミド: さまざまな毒素に結合し、異なる生物学的役割を持つ別のスフィンゴ脂質です.
独自性
リソグロボトリオシルセラミド (d18:1) は、脂肪酸基を欠いているため、その結合特性と生物学的効果が変化します。 これは、特にリソソーム蓄積症の研究や標的療法の開発において役立ちます .
類似化合物との比較
Key Characteristics of LysoGb3:
- Structure : this compound retains the carbohydrate moiety of Gb3 (Galα1-4Galβ1-4Glc) but lacks the fatty acid chain, resulting in a simpler sphingosine backbone .
- Diagnostic Utility: Elevated plasma and urinary this compound levels are strongly associated with FD, particularly in female patients where traditional enzyme activity assays are often inconclusive due to random X-inactivation .
- Measurement : Sensitive liquid chromatography–mass spectrometry (LC-MS) techniques enable precise quantification, with detection limits as low as 0.05 nM and linear ranges of 0.2–100 nM .
- Clinical Relevance : this compound levels correlate with disease severity, and reductions are observed post-enzyme replacement therapy (ERT), making it a dynamic marker for monitoring treatment efficacy .
Comparison with Structurally Similar Compounds
This compound vs. Gb3
Key Insight: this compound’s structural simplicity enhances its solubility and detectability, overcoming limitations of Gb3 in diagnosing heterozygote females and monitoring treatment .
This compound Isoforms
This compound exists as multiple isoforms with modifications to the sphingosine backbone (e.g., −28, +16 Da mass shifts). These isoforms, including this compound (−28) and this compound (+16), are excreted at elevated levels in FD patients and exhibit distinct responses to therapy:
Isoform | Relative Abundance in FD | Post-ERT Trend |
---|---|---|
This compound (−28) | High | Decreases |
This compound (+16) | Moderate | Stable/No change |
This compound (+50) | Low | Increases |
Significance : Isoform profiling provides granular insights into disease progression and treatment outcomes, surpassing total this compound measurements .
Comparison with Functionally Similar Biomarkers
This compound vs. α-Gal A Enzyme Activity
This compound vs. Other Lysosomal Biomarkers (e.g., Chitotriosidase in Gaucher Disease)
In contrast, this compound exhibits:
生物活性
Lysogb3 (Lyso-globotriaosylceramide) is a bioactive sphingolipid that has garnered significant attention in the context of Fabry disease and other related disorders. This article explores its biological activity, mechanisms of action, and implications for health, particularly focusing on its effects on cellular processes, disease associations, and microbiota modulation.
Overview of this compound
This compound is a deacylated form of globotriaosylceramide (Gb3), a glycosphingolipid that accumulates in various tissues in Fabry disease due to the deficiency of the enzyme alpha-galactosidase A. Elevated levels of this compound have been associated with various pathological conditions, including kidney injury, cardiovascular diseases, and neurological disorders.
Cellular Signaling and Protein Ubiquitination
This compound has been shown to significantly impact cellular signaling pathways. Research indicates that exposure to this compound affects protein translation and folding pathways, leading to increased ubiquitination of proteins. This effect is mediated through several key pathways:
- Protein Synthesis : this compound exposure activates p70S6K signaling, which regulates transcription.
- Protein Folding : It influences GDP-mannose biosynthesis, essential for protein glycosylation.
- Pre-mRNA Processing : At higher concentrations, this compound impacts pre-mRNA processing pathways.
A study demonstrated that at a low dose (20 ng/mL), over 200 proteins were ubiquitinated in response to this compound exposure, compared to 168 for glucosylsphingosine, indicating a potent effect on cellular machinery involved in protein homeostasis .
Impact on Gut Microbiota
This compound also alters gut microbiota composition and functionality. It has been observed to enhance the biofilm-forming capacity of specific bacteria such as Bacteroides fragilis, which can lead to changes in short-chain fatty acid profiles in the gut. Notably, it decreases butyrate production, a crucial fatty acid for gut health . This alteration may have broader implications for metabolic health and inflammation.
Adverse Outcomes in Fabry Disease
Elevated plasma levels of this compound have been correlated with adverse clinical outcomes in patients with Fabry disease. A study involving a cohort of patients showed that higher baseline and cumulative exposure to this compound significantly increased the risk of severe events such as renal replacement therapy and cardiovascular complications. The hazard ratios indicated a strong association, with multivariate analyses confirming these findings .
Biomarker Potential
Given its association with disease severity, this compound has been proposed as a potential biomarker for screening patients suspected of having Fabry disease. Its measurement can aid in identifying individuals who may benefit from genetic counseling or enzyme replacement therapy .
Case Studies
- Case Study on Patient Outcomes : In a longitudinal study over 68 months involving Fabry patients, those with elevated this compound levels experienced significantly worse health outcomes compared to those with lower levels. The study utilized Cox regression models to analyze the data, confirming the predictive value of this compound levels in clinical settings .
- Microbiota Alteration Study : A controlled experiment demonstrated that administration of this compound led to measurable changes in gut microbiota composition and function in both animal models and human samples. The increase in Bacteroides fragilis was particularly noteworthy as it may influence systemic inflammation and metabolic processes .
Summary of Findings
The biological activity of this compound is multifaceted, influencing cellular processes such as protein synthesis and folding while also affecting gut microbiota dynamics. Its association with adverse clinical outcomes in Fabry disease underscores its potential role as a biomarker for disease severity and progression.
Aspect | Findings |
---|---|
Cellular Effects | Increased protein ubiquitination; altered signaling pathways |
Gut Microbiota Modulation | Enhanced biofilm formation; decreased butyrate production |
Clinical Relevance | Correlation with adverse outcomes; potential biomarker for Fabry disease |
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for quantifying LysoGb3 in clinical samples, and how can cross-laboratory variability be minimized?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this compound quantification due to its sensitivity and specificity . To minimize variability, adhere to protocols from the Beilstein Journal of Organic Chemistry for experimental reproducibility, including detailed descriptions of sample preparation, calibration curves, and internal standards . Interlaboratory validation studies and harmonized reference materials are critical for consistency.
Q. How can researchers validate the specificity of this compound as a biomarker for Fabry disease amid confounding factors like genetic heterogeneity?
- Combine α-galactosidase A (α-Gal A) enzyme activity assays with GLA gene sequencing and longitudinal this compound measurements. emphasizes integrating clinical history with biochemical and genetic data to distinguish pathogenic mutations from benign variants . Statistical frameworks from Nature Research (e.g., reporting effect sizes, confidence intervals) ensure robust validation .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory findings on this compound’s role in atypical Fabry disease presentations?
- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables. For example, compare this compound levels in patients with non-classical GLA mutations against classical variants, controlling for age, sex, and renal function. Use multivariate regression to identify confounding factors, as recommended in .
Q. What statistical approaches are optimal for analyzing longitudinal this compound data in Fabry disease progression studies?
- Mixed-effects models are ideal for repeated-measures data, accounting for individual variability and missing values. Report exact p-values, effect sizes, and confidence intervals per Nature Research standards. Pre-register analysis plans to avoid data dredging . For small cohorts, Bayesian methods with informative priors improve reliability .
Q. How can in vitro models of this compound toxicity be optimized to reflect in vivo pathophysiology?
- Use patient-derived induced pluripotent stem cells (iPSCs) differentiated into cardiomyocytes or podocytes, as these cells exhibit this compound accumulation patterns mirroring clinical phenotypes. Include dose-response experiments with physiological this compound concentrations (1–10 nM) and validate findings against tissue biopsies. Document methods comprehensively for replication, per .
Q. What strategies address ethical challenges in recruiting Fabry disease cohorts for this compound biomarker studies?
- Follow Cambridge University Press guidelines for participant selection: prioritize transparency in informed consent, anonymize data, and collaborate with patient advocacy groups. For rare diseases, use adaptive trial designs to maximize statistical power with limited samples .
Q. Data Contradiction and Synthesis
Q. How should researchers reconcile discrepancies between this compound levels and clinical severity in Fabry disease?
- Conduct a systematic review using PRISMA guidelines, categorizing studies by patient demographics, assay methods, and outcome measures. Apply the “principal contradiction” framework ( ) to identify dominant factors (e.g., GLA mutation type vs. comorbidities). Meta-regression can quantify heterogeneity sources .
Q. What methodologies improve interoperability of this compound data across heterogeneous studies?
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw LC-MS/MS data in repositories like MetaboLights with standardized metadata. Use controlled vocabularies (e.g., ChEBI for chemical identifiers) to enhance cross-study comparability .
特性
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H67NO17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(41)20(37)19-49-34-30(47)27(44)32(23(17-39)51-34)54-36-31(48)28(45)33(24(18-40)52-36)53-35-29(46)26(43)25(42)22(16-38)50-35/h14-15,20-36,38-48H,2-13,16-19,37H2,1H3/b15-14+/t20-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGNVOCPFLXGDQ-TWHXEDJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H67NO17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126550-86-5 | |
Record name | Globotriaosyl lysosphingolipid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126550865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。